molecular formula C11H9Cl2N3OS2 B12143530 4-amino-N-(2,6-dichlorophenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 850827-15-5

4-amino-N-(2,6-dichlorophenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B12143530
CAS No.: 850827-15-5
M. Wt: 334.2 g/mol
InChI Key: BRIUXVXTJDAITI-UHFFFAOYSA-N
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Description

4-amino-N-(2,6-dichlorophenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thiazole ring, an amino group, and a dichlorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2,6-dichlorophenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves the Mannich reaction, which is a fundamental C–C bond-forming reaction in organic synthesis . The Mannich reaction can be carried out using preformed imines, enolates, and appropriate catalysts to enhance selectivity and yield . The reaction conditions often include the use of formaldehyde, amines, and ketones under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2,6-dichlorophenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .

Mechanism of Action

The mechanism of action of 4-amino-N-(2,6-dichlorophenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and antitumor effects . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-(2,6-dichlorophenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions.

Properties

CAS No.

850827-15-5

Molecular Formula

C11H9Cl2N3OS2

Molecular Weight

334.2 g/mol

IUPAC Name

4-amino-N-(2,6-dichlorophenyl)-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C11H9Cl2N3OS2/c1-16-9(14)8(19-11(16)18)10(17)15-7-5(12)3-2-4-6(7)13/h2-4H,14H2,1H3,(H,15,17)

InChI Key

BRIUXVXTJDAITI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(SC1=S)C(=O)NC2=C(C=CC=C2Cl)Cl)N

solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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